MRS 2211 is a selective antagonist of the purinergic P2Y13 receptor, which plays a significant role in various physiological processes, including the regulation of microglial function and blood pressure modulation. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.
MRS 2211 was initially developed as a tool compound to investigate the role of P2Y13 receptors in various biological systems. It is synthesized and characterized in several research studies, primarily focusing on its effects on cardiovascular responses and microglial activity in the central nervous system.
MRS 2211 falls under the category of purinergic receptor antagonists. Specifically, it targets the P2Y13 receptor, which is part of the G-protein-coupled receptor family. These receptors are activated by nucleotides such as adenosine diphosphate and adenosine triphosphate, influencing numerous cellular responses.
The synthesis of MRS 2211 involves several chemical reactions, typically starting from commercially available precursors. The synthesis process includes:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods (e.g., chromatography) are crucial for achieving high yields and purity levels of MRS 2211 .
MRS 2211 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the P2Y13 receptor. The molecular formula and weight are essential for understanding its behavior in biological systems.
The structure includes a purine core, which is critical for binding to purinergic receptors, along with various substituents that modulate its pharmacological properties .
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into the structural integrity and purity of MRS 2211. For instance, NMR can reveal details about hydrogen environments in the molecule, confirming successful synthesis .
The chemical reactivity of MRS 2211 is primarily governed by its functional groups, which can participate in various interactions:
Technical details about reaction mechanisms can include enzyme interactions or pathways involved in its degradation or activation within biological systems .
MRS 2211 acts as an antagonist by binding to the P2Y13 receptor without activating it. This blockade prevents downstream signaling pathways typically triggered by receptor activation. The mechanism involves:
Experimental data demonstrate that MRS 2211 effectively reduces sympathetic nervous system activity and alters blood pressure responses when administered in vivo .
MRS 2211 is generally characterized by:
The chemical stability of MRS 2211 under physiological conditions is crucial for its use in experiments. Its reactivity with other biological molecules can influence its effectiveness as a therapeutic agent.
Relevant data includes:
MRS 2211 is utilized in various research contexts:
The characterization of P2Y receptors—a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides—accelerated significantly in the late 1990s with the deorphanization of multiple subtypes. The P2Y13 receptor (P2Y13R) was the last ADP-sensitive subtype identified, cloned in 2001, and distinguished from the closely related P2Y12R by its unique tissue distribution and signaling profile [3] [5]. Early P2Y13R research was impeded by the absence of selective antagonists. Non-selective agents like suramin and pyridoxal phosphate derivatives (e.g., PPADS) inhibited P2Y13R but exhibited significant activity at other P2Y subtypes (P2Y1, P2Y12) and ionotropic P2X receptors [4]. This lack of specificity complicated mechanistic studies, driving demand for optimized tools. The development of MRS 2211 emerged from systematic modifications of pyridoxal phosphate scaffolds, aiming to enhance potency and selectivity for P2Y13R [1] [4].
Table 1: Evolution of Key P2Y13 Receptor Antagonists
Compound | Chemical Class | P2Y13 pIC₅₀ | Selectivity vs P2Y1/P2Y12 | Key Limitations |
---|---|---|---|---|
Suramin | Polysulfonated naphthylurea | ~5.0 | Low (inhibits multiple P2X/P2Y) | Poor membrane permeability |
PPADS | Pyridoxal phosphate derivative | ~5.2 | Moderate | Degrades in solution |
MRS 2211 | Pyridoxal phosphate derivative | 5.97 | >20-fold | Limited solubility |
MRS 2211 (2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt) was synthesized by Kim et al. through strategic derivatization of the pyridoxal phosphate core. Key modifications included:
This compound demonstrated competitive antagonism at human P2Y13 receptors stably expressed in 1321N1 astrocytoma cells, with a pIC₅₀ of 5.97. Functional assays measuring ADP-induced IP₃ accumulation confirmed >20-fold selectivity over P2Y1 and P2Y12 receptors [1] [10]. Additional characterization revealed:
Table 2: Physicochemical and Pharmacological Properties of MRS 2211
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀ClN₄O₈P • 2Na |
CAS Number | 219554-11-7 (anhydrous) |
Purity | ≥96% (HPLC) |
Antagonist Mode | Competitive |
P2Y13 pIC₅₀ | 5.97 |
P2Y1 Selectivity | >20-fold |
P2Y12 Selectivity | >20-fold |
Aqueous Solubility | 70 mM (33.23 mg/mL) |
Neurological Functions:P2Y13 receptors are co-expressed with P2Y12 receptors in microglia but exhibit distinct regulatory roles. Transcriptome analyses identify P2Y13R as the second most abundant neurotransmitter receptor in microglia after P2Y12R [6]. MRS 2211-enabled studies reveal that P2Y13R activation:
Genetic ablation of P2Y13 receptors reduces microglial ramification and brain surveillance by ~30%, demonstrating its role in maintaining basal microglial morphology [6]. MRS 2211 application mimics this phenotype, confirming pharmacological (rather than developmental) effects.
Immune and Cardiovascular Regulation:Beyond the CNS, P2Y13 receptors influence:
Table 3: Physiological Roles of P2Y13 Receptor Validated Using MRS 2211
System | Function | MRS 2211 Effect | Experimental Model |
---|---|---|---|
Microglia | Process ramification | Reduces branching complexity | P2Y13 KO mice + brain slices |
Microglia | Brain surveillance | Decreases surveillance speed (~30%) | Real-time imaging in slices |
Macrophages | Pro-inflammatory cytokine release | Inhibits ADP-enhanced IL-1β secretion | LPS-primed primary cells |
Sympathetic nerves | Noradrenaline release inhibition | Partial reversal of ADPβS effects | Pithed rat hemodynamic monitoring |
Platelet precursors | HDL uptake | Blocks ADP-stimulated cholesterol transport | Human megakaryocytes |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7